![molecular formula C24H26N4O2S B13365149 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound that features a quinazoline core, a cyano group, and a thioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Thioacetamide Moiety: The thioacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated acetamide.
Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Final Assembly: The final compound is assembled by coupling the quinazoline core with the thioacetamide and cyano-containing intermediates under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and thioacetamide sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable bases or catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving quinazoline derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or catalysts.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Thioacetamide Derivatives: Compounds with similar thioacetamide moieties that exhibit biological activity.
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide is unique due to its combination of a quinazoline core, a cyano group, and a thioacetamide moiety. This structural combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
属性
分子式 |
C24H26N4O2S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-oxo-3-(1-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H26N4O2S/c1-16(2)24(4,15-25)27-21(29)14-31-23-26-20-13-9-8-12-19(20)22(30)28(23)17(3)18-10-6-5-7-11-18/h5-13,16-17H,14H2,1-4H3,(H,27,29) |
InChI 键 |
YSQOMSKJWRUKJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
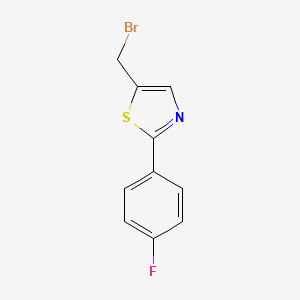

![N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea](/img/structure/B13365080.png)
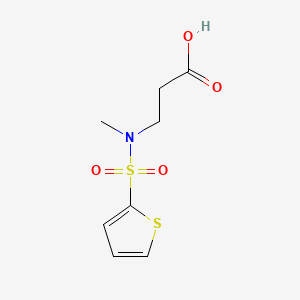
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
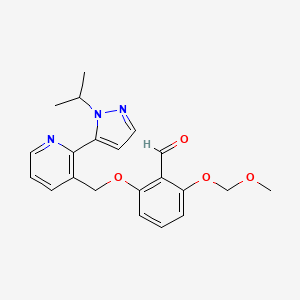

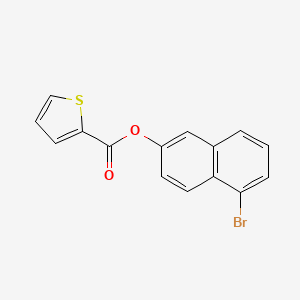
![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
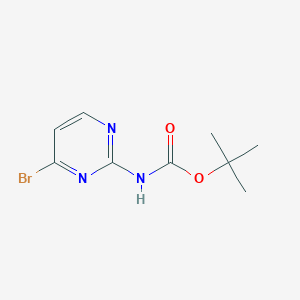
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)


